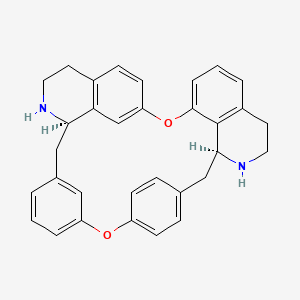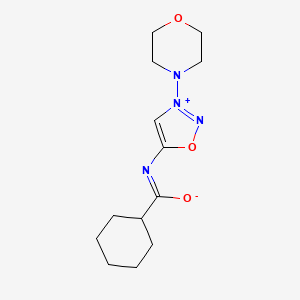
D77VNR6RKH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NZ-314 is a small molecule drug initially developed by Nippon Zoki Pharmaceutical Co. Ltd. It functions as an inhibitor of aldose reductase, an enzyme involved in the polyol pathway of glucose metabolism. This compound has been investigated for its potential therapeutic applications in treating complications related to diabetes, such as diabetic neuropathy and retinopathy .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of NZ-314 involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the core structure: This involves the condensation of specific aromatic aldehydes with hydrazine derivatives under controlled conditions.
Functional group modifications: Subsequent steps involve the introduction of functional groups that enhance the compound’s inhibitory activity against aldose reductase. These steps typically require the use of reagents such as acyl chlorides, anhydrides, and bases like sodium hydroxide or potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity and yield.
Industrial Production Methods: In an industrial setting, the production of NZ-314 would involve scaling up the synthetic route while ensuring consistency and quality. This includes:
Batch processing: Large-scale reactors are used to carry out the chemical reactions under controlled temperatures and pressures.
Quality control: Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the purity and composition of the product.
Safety measures: Proper handling of reagents and waste management protocols are implemented to ensure environmental and worker safety.
化学反応の分析
Types of Reactions: NZ-314 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to modify the functional groups.
Substitution: NZ-314 can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of catalysts or under basic conditions.
Major Products:
Oxidation products: Corresponding oxides or hydroxyl derivatives.
Reduction products: Reduced forms with modified functional groups.
Substitution products: Compounds with new functional groups replacing the original ones.
科学的研究の応用
Chemistry: Used as a model compound to study aldose reductase inhibition and its effects on glucose metabolism.
Biology: Investigated for its role in modulating cellular pathways involved in oxidative stress and inflammation.
Medicine: Explored as a therapeutic agent for managing diabetic complications, particularly diabetic neuropathy and retinopathy.
Industry: Potential applications in the development of new drugs targeting aldose reductase and related enzymes.
作用機序
NZ-314 exerts its effects by inhibiting the enzyme aldose reductase, which is involved in the polyol pathway of glucose metabolism. By inhibiting this enzyme, NZ-314 reduces the conversion of glucose to sorbitol, thereby preventing the accumulation of sorbitol and subsequent osmotic stress in cells. This mechanism is particularly beneficial in preventing or mitigating the complications of diabetes, such as neuropathy and retinopathy .
類似化合物との比較
Epalrestat: Another aldose reductase inhibitor used in the treatment of diabetic neuropathy.
Sorbinil: An early aldose reductase inhibitor that showed promise but was discontinued due to adverse effects.
Tolrestat: Similar to sorbinil, it was discontinued due to safety concerns.
Comparison:
Efficacy: NZ-314 has shown comparable efficacy to other aldose reductase inhibitors like epalrestat in preclinical studies.
Safety: NZ-314 has demonstrated a favorable safety profile in early-phase clinical trials, with fewer adverse effects compared to sorbinil and tolrestat.
特性
CAS番号 |
128043-99-2 |
|---|---|
分子式 |
C12H9N3O7 |
分子量 |
307.22 g/mol |
IUPAC名 |
2-[3-[(3-nitrophenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl]acetic acid |
InChI |
InChI=1S/C12H9N3O7/c16-9(17)6-14-11(19)10(18)13(12(14)20)5-7-2-1-3-8(4-7)15(21)22/h1-4H,5-6H2,(H,16,17) |
InChIキー |
YREIRIKJAMPPHC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C(=O)C(=O)N(C2=O)CC(=O)O |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C(=O)C(=O)N(C2=O)CC(=O)O |
同義語 |
3-((5-chlorobenzothiazol-2-yl)methyl)-1,2,3,4-tetrahydro-2,4-dioxopyrimidine-1-acetic acid CBTM-THPA NZ-314 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N,N-dimethyl-N'-{5-[(2-methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-yl}iminoformamide](/img/structure/B1243958.png)
![N'-[(4-nitrophenyl)methylene]-2-(10H-phenothiazin-10-yl)acetohydrazide](/img/structure/B1243960.png)

![(5S,8R,9S,10S,12R,13S,14S,17S)-17-[(2S,3R,5R)-1-chloro-2,3-dihydroxy-5-[(1R,2R)-2-methylcyclopropyl]hexan-2-yl]-12-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1243964.png)


![(2S)-2-[[(2S,3S,4S)-2-amino-4-hydroxy-4-(4-hydroxyphenyl)-3-methylbutanoyl]amino]-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid](/img/structure/B1243968.png)


